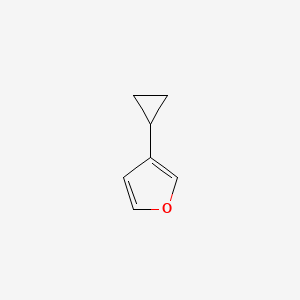

3-Cyclopropylfuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-Cyclopropylfuran derivatives has been explored through various methods. One approach involves the Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols with water and electrophilic halides, leading to 3-halohydrofurans with moderate to excellent yields (Mothe et al., 2011). Another method utilizes a cascade reaction between 1-(1-alkynyl)cyclopropyl ketones and cupric halide to produce 3-halofuran derivatives under mild conditions (Zhu et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be influenced by the synthetic route. For instance, AlCl3-promoted cycloaddition reactions of activated cyclopropanes with aromatic aldehydes have been shown to construct 2,5-diaryl-3,3,4-trisubstituted tetrahydrofurans with excellent diastereoselectivities (Yang et al., 2011). These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

This compound and its derivatives participate in a variety of chemical reactions, highlighting their versatile chemical properties. The ring-opening cycloisomerization of cyclopropenyl carboxylates has been shown to produce differently substituted 2-alkoxyfurans with high regioselectivity and good yields (Chen & Ma, 2010). Such reactions underscore the potential of this compound derivatives in synthetic organic chemistry.

Physical Properties Analysis

While specific studies on the physical properties of this compound are limited, the physical properties of organic compounds like furans are typically characterized by their boiling points, melting points, and solubility. These properties are influenced by the functional groups attached to the furan ring and the overall molecular structure.

Chemical Properties Analysis

The chemical properties of this compound derivatives include reactivity towards nucleophilic and electrophilic agents, the potential for polymerization, and the ability to undergo various organic transformations. The presence of the cyclopropyl group can influence the electron density of the furan ring, affecting its reactivity in chemical reactions.

- (Mothe et al., 2011)

- (Zhu et al., 2012)

- (Yang et al., 2011)

- (Chen & Ma, 2010)

科学的研究の応用

Rapid Access to Halohydrofurans

A study describes a method to efficiently prepare 3-halohydrofurans via hydroxylation/halocyclization of cyclopropyl methanols, showcasing the application of cyclopropyl derivatives in synthesizing halogenated furans under mild conditions (S. R. Mothe et al., 2011).

Synthesis of Multisubstituted Furans

Another research effort developed a convenient method for synthesizing 3-halofurans from 1-(1-alkynyl)cyclopropyl ketones, further illustrating the synthetic utility of cyclopropyl compounds in creating furan derivatives with significant yields (Mei Zhu et al., 2012).

Intramolecular Cyclopropanation and C-H Insertion

Activation of unsaturated carbon-carbon bonds using transition metal catalysts with cyclopropenes as substrates demonstrates the role of cyclopropyl groups in facilitating diverse transformations, leading to heterocycles and carbocycles with a bicyclo[4.1.0]heptane framework (Alexis Archambeau et al., 2015).

Cyclopropyl Rings in Drug Molecules

The cyclopropyl ring's contribution to drug properties, including enhancing potency and reducing off-target effects, underscores its importance in medicinal chemistry. This review focuses on how the cyclopropyl fragment addresses challenges in drug discovery (T. Talele, 2016).

C-C Bond Cleavage of Cyclopropanols

A review covering the C-C bond cleavage and functionalization of cyclopropanols highlights the synthetic utility of cyclopropanols as unique three-carbon synthons, demonstrating the cyclopropyl group's versatility in organic synthesis (Tyler R McDonald et al., 2020).

Safety and Hazards

The safety information for “3-Cyclopropylfuran” indicates that it is potentially dangerous . The hazard statements include H225, H301, and H331, which refer to its flammability and toxicity if swallowed or inhaled .

Relevant Papers

There are several papers related to “this compound”. For instance, a paper titled “Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif” discusses the synthesis of substituted all-cis-1,2,3-trifluorocyclopropanes . Another paper titled “Reactions of esters of cyclopropylfurancarboxylic acids in the system comprising Paraform, hydrogen chloride, and zinc chloride” discusses the reactions of certain cyclopropylfuran compounds .

作用機序

Mode of Action

Cyclopropane-containing compounds are known to impose conformational rigidity on the molecules of physiologically active compounds This could potentially influence the interaction of 3-Cyclopropylfuran with its targets, leading to changes in their function

Biochemical Pathways

They play a role in maintaining normal bodily functions and improving human health . .

Result of Action

It’s known that the structure and conformation of a compound can influence its biological activity . Therefore, the cyclopropyl group in this compound might have specific effects at the molecular and cellular level. More research is needed to understand these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the activity and stability of this compound . .

特性

IUPAC Name |

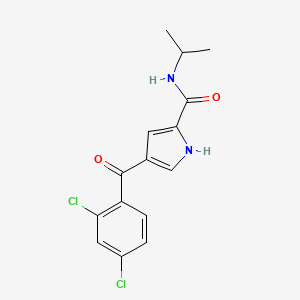

3-cyclopropylfuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-2-6(1)7-3-4-8-5-7/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWJGFPAEFSYCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)

![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)

![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)